N-(5-bromopyridin-3-yl)-2-methylpropanamide

Physicochemical profiling Lipophilicity Regioisomer differentiation

N-(5-Bromopyridin-3-yl)-2-methylpropanamide (synonym N-(5-bromopyridin-3-yl)isobutyramide) is a brominated pyridine derivative characterised by a 5‑bromo substitution on the pyridine ring and a 2‑methylpropanamide (isobutyramide) side‑chain. It belongs to the broad class of N‑heteroaryl amides employed as building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 1266227-12-6
Cat. No. B1429122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyridin-3-yl)-2-methylpropanamide
CAS1266227-12-6
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC(=CN=C1)Br
InChIInChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-3-7(10)4-11-5-8/h3-6H,1-2H3,(H,12,13)
InChIKeyHNXFLSIXGWLLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromopyridin-3-yl)-2-methylpropanamide (CAS 1266227-12-6): Regulatory‑Grade Sourcing Profile and Physicochemical Differentiation for Pre‑Clinical Development


N-(5-Bromopyridin-3-yl)-2-methylpropanamide (synonym N-(5-bromopyridin-3-yl)isobutyramide) is a brominated pyridine derivative characterised by a 5‑bromo substitution on the pyridine ring and a 2‑methylpropanamide (isobutyramide) side‑chain [1]. It belongs to the broad class of N‑heteroaryl amides employed as building blocks in medicinal chemistry and agrochemical research. Physicochemical profiling places its computed XLogP3 at 1.8, which is markedly lower than the 2.1 values observed for the 2‑pyridinyl and 4‑pyridinyl regioisomers [2][3], providing a quantifiable lipophilicity differentiator that can influence solubility, permeability, and ultimately procurement decisions in early‑stage discovery programmes.

Why N-(5-Bromopyridin-3-yl)-2-methylpropanamide Cannot Be Replaced by Common Regioisomeric or Side‑Chain Analogs


Although several bromopyridine‑isobutyramide regioisomers share the same molecular formula (C9H11BrN2O, MW 243.10 g/mol) [1] and identical topological polar surface area (42 Ų), their computed lipophilicity differs measurably: the target 3‑pyridinyl compound registers XLogP3 = 1.8, whereas the 2‑pyridinyl and 4‑pyridinyl isomers each achieve XLogP3 = 2.1 [2][3]. This 0.3 log‑unit difference corresponds to an approximately 2‑fold variation in octanol‑water partition potential, which can translate into divergent aqueous solubility, passive membrane permeability, and protein‑binding behaviour in biological assays. In parallel, side‑chain homologation dramatically shifts lipophilicity—the acetamide analog (XLogP3 = 0.7) is significantly more polar while the 3‑methylbutanamide analog (XLogP3 = 2.0) is more lipophilic [4][5]. These quantifiable property differences mean that generic substitution of any single analog will alter the physicochemical profile of a synthetic series, potentially invalidating SAR correlations or requiring re‑optimisation of formulation and assay conditions.

Quantitative Head‑to‑Head Evidence for N-(5-Bromopyridin-3-yl)-2-methylpropanamide Selection


Lipophilicity (XLogP3) Comparison of Bromopyridine–Isobutyramide Regioisomers

The target compound exhibits a computed XLogP3 of 1.8, which is 0.3 log units lower than the 2‑pyridinyl regioisomer (XLogP3 = 2.1, PubChem CID 14988412) and the 4‑pyridinyl regioisomer (XLogP3 = 2.1, PubChem CID 67073644) [1]. This difference corresponds to an approximately 2‑fold reduction in octanol‑water partition coefficient, indicative of moderately higher aqueous solubility and potentially superior developability for oral or parenteral formulations requiring balanced permeability.

Physicochemical profiling Lipophilicity Regioisomer differentiation

Side‑Chain Lipophilicity Gradient: Acetamide vs. Isobutyramide vs. 3‑Methylbutanamide

Within the 5‑bromopyridin-3‑yl scaffold, the target compound (isobutyramide, XLogP3 = 1.8) occupies an intermediate lipophilicity position between the more polar acetamide analog (XLogP3 = 0.7, PubChem CID 18624575) and the more lipophilic 3‑methylbutanamide homolog (XLogP3 = 2.0, PubChem CID 68195779) [1]. This gradient provides a rational basis for selecting the isobutyramide variant when a mid‑range lipophilicity is desired for balanced solubility and membrane penetration, avoiding the excessive polarity of the acetamide or the additional rotatable bond introduced in the 3‑methylbutanamide (3 rotatable bonds vs. 2 in the target) [1].

Structure-activity relationship Homologation effects Lipophilicity tuning

Bulk‑Scale Sourcing with Documented Purity Specifications

The target compound is commercially available from multiple independent suppliers with a minimum purity specification of ≥95%, as documented by AOBchem (product code 272192, available in 1 g and 5 kg pack sizes) and CymitQuimica (brand Biosynth, minimum 95% purity) . In contrast, the 2‑pyridinyl regioisomer (CAS 123788-44-3) is predominantly listed through custom synthesis services with less transparent specification data [1]. This combination of pre‑qualified purity documentation and multi‑kilogram availability reduces quality‑control burden and shortens procurement lead‑time for scale‑up programmes.

Procurement Supply chain Analytical specifications

Class‑Level Inference: 5‑Bromopyridin‑3‑yl Scaffold in Kinase and Epigenetic Inhibitor Development

The 5‑bromopyridin‑3‑yl substructure is a recognised privileged scaffold in medicinal chemistry. The structurally related compound UNC 669, which incorporates a 5‑bromopyridin‑3‑yl moiety, acts as a potent inhibitor of L3MBTL1 (IC50 = 4.2 μM) and L3MBTL3 (IC50 = 3.1 μM) [1]. Additionally, derivatives featuring the 5‑bromopyridin‑3‑yl‑carbamoyl linkage have demonstrated enzyme inhibition activities with IC50 values as low as 13 nM [2]. While these data are not direct measurements on the target compound, they establish the broader biological relevance of the scaffold and support its selection as a key intermediate for generating novel bioactive molecules, where the 3‑position bromine is optimally positioned for downstream diversification via cross‑coupling reactions.

Kinase inhibition Epigenetics Building block utility

Highest‑Impact Procurement Scenarios for N-(5-Bromopyridin-3-yl)-2-methylpropanamide


Physicochemical Tuning in Parallel Library Synthesis

Medicinal chemistry teams synthesising focused libraries of 5‑bromopyridine amides can utilise the target compound as the isobutyramide variant to achieve an intermediate logP (1.8) that balances solubility and permeability better than the more hydrophobic 2‑ or 4‑pyridinyl regioisomers (logP = 2.1) [1]. This reduces the need for post‑synthesis purification to remove highly lipophilic by‑products and improves bioassay compatibility in cell‑based screens.

Scale‑Up from Hit‑to‑Lead Without Custom Synthesis Delays

When a screening hit is confirmed to require the 5‑bromopyridin‑3‑yl‑isobutyramide scaffold, procurement teams can source the target compound off‑the‑shelf in 1 g to 5 kg quantities at ≥95% purity from established suppliers . This avoids the 4‑ to 8‑week lead‑time and analytical validation burden associated with custom synthesis of regioisomeric analogs, accelerating SAR exploration and enabling timely delivery of multi‑gram quantities for in‑vivo pharmacokinetic studies.

Diversification via Palladium‑Catalysed Cross‑Coupling at the 5‑Bromo Position

The bromine atom at the 3‑position of the pyridine ring is sterically and electronically distinct from substitution at the 2‑ or 4‑positions. When employed as a Suzuki–Miyaura or Buchwald–Hartwig coupling partner, the target compound can generate biaryl or N‑aryl derivatives with regiochemical control that differs from that achievable with the 2‑ or 4‑pyridinyl analogs, enabling access to otherwise challenging chemotypes in kinase or epigenetic inhibitor programmes [2].

Analytical Method Development and Reference Standard Preparation

With its well‑characterised purity profile (≥95%) and documented molecular properties (MW 243.10, XLogP3 1.8, TPSA 42 Ų) [1], the target compound can serve as a reliable reference standard for HPLC method development and LC‑MS quantification in reaction monitoring and impurity profiling studies, providing a traceable benchmark against which in‑house synthesised batches can be measured.

Quote Request

Request a Quote for N-(5-bromopyridin-3-yl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.